1-Chloro-4,5-dimethyl-2-nitrobenzene

Descripción

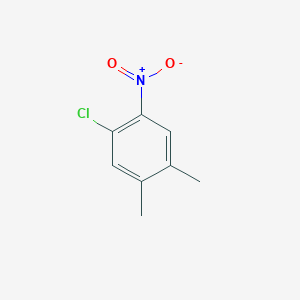

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLKPHVGBPBMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339375 | |

| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52753-43-2 | |

| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of Chemical Reactivity and Transformation Pathways of 1 Chloro 4,5 Dimethyl 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strong electron-withdrawing groups. chemistrysteps.com Unlike typical SN2 reactions, which are sterically hindered at an sp2-hybridized carbon, and SN1 reactions, which would require the formation of a highly unstable aryl cation, the SNAr mechanism proceeds via a two-step addition-elimination process. chemistrysteps.comwikipedia.org The presence of an electron-withdrawing group, such as a nitro group, is essential to activate the aromatic ring, making it susceptible to attack by a nucleophile. wikipedia.orglibretexts.org

The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing substituent. youtube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final substitution product. chemistrysteps.com

Influence of Electronic and Steric Effects of Nitro and Methyl Substituents on SNAr

The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic and steric properties of the substituents on the aromatic ring. nih.gov

Electronic Effects: The substituents on the benzene (B151609) ring of 1-Chloro-4,5-dimethyl-2-nitrobenzene have competing electronic effects.

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. numberanalytics.com Its presence is paramount for the reaction to occur, as it strongly activates the ring towards nucleophilic attack. wikipedia.org For activation to be effective, the nitro group must be positioned ortho or para to the leaving group (the chlorine atom). libretexts.orgopenstax.org This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group, providing significant stabilization. youtube.comopenstax.org In this compound, the nitro group is in the ortho position, providing strong activation for the displacement of the chloride.

Methyl Groups (-CH₃): Methyl groups are electron-donating through inductive (+I) and hyperconjugation effects. Electron-donating groups generally deactivate the aromatic ring towards nucleophilic attack by increasing its electron density. lumenlearning.com Therefore, the two methyl groups at the 4- and 5-positions are expected to have a deactivating effect, making the compound less reactive than, for example, 1-chloro-2-nitrobenzene (B146284).

Steric Effects: Steric hindrance can play a significant role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. researchgate.netlibretexts.org

A qualitative summary of these effects is presented in the table below.

| Substituent | Position | Electronic Effect on SNAr | Steric Effect on SNAr |

| Nitro (-NO₂) | 2 (ortho) | Strong Activation | Minor |

| Methyl (-CH₃) | 4 (para) | Deactivation | Negligible |

| Methyl (-CH₃) | 5 (meta) | Deactivation | Negligible |

Formation of Functionalized Derivatives via Amination

Amination, the reaction with ammonia (B1221849) or amines, is a synthetically important SNAr reaction for activated aryl halides, leading to the formation of aromatic amines. For this compound, reaction with an amine (e.g., R-NH₂) would displace the chloride to yield the corresponding N-substituted 4,5-dimethyl-2-nitroaniline. researchgate.net

This reaction is typically carried out under pressure and at elevated temperatures. For example, the amination of 2-chloronitrobenzene with aqueous ammonia requires a temperature of 175 °C. nih.gov The reaction proceeds through the standard addition-elimination mechanism, where the amine acts as the nucleophile. Such reactions are fundamental in the synthesis of dyes, pharmaceuticals, and agrochemicals. researchgate.netnih.gov

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group. This transformation is a cornerstone of synthetic organic chemistry, particularly for the production of anilines, which are versatile precursors for many other compounds. nih.gov

Selective Reduction to Amino Derivatives

A key challenge in the reduction of chloronitroaromatic compounds is the chemoselective reduction of the nitro group without affecting the carbon-halogen bond (reductive dehalogenation). nih.gov Fortunately, several methods are available that achieve this with high selectivity. nih.gov The product of such a selective reduction would be 4,5-dimethyl-2-chloroaniline.

Common reagents and methods for the selective reduction of nitroarenes include:

Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Catalytic Hydrogenation: This is a widely used industrial method. google.com Hydrogen gas (H₂) is used with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. google.com Careful selection of the catalyst and reaction conditions is crucial to avoid hydrodehalogenation. For instance, certain catalysts and additives can suppress the cleavage of the C-Cl bond. google.com

Transfer Hydrogenation: In this method, molecules like hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) serve as the hydrogen source in the presence of a catalyst (e.g., Pd/C).

Sulfides: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can also be used for selective reductions.

The table below summarizes some common reagents used for this transformation.

| Reagent/Method | Typical Conditions | Selectivity for Nitro Reduction over Dehalogenation |

| Fe / HCl | Reflux | High |

| SnCl₂ / HCl | Room Temperature to Reflux | High |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Low to moderate pressure and temperature | Variable; condition-dependent |

| Na₂S / H₂O or alcohol | Reflux | Good |

| NaBH₄ with catalyst | Varies | Good with specific catalysts mdpi.com |

Kinetics and Intermediates in Nitro Group Reduction Pathways

The mechanism of nitro group reduction, particularly through catalytic hydrogenation, is complex and involves several intermediate species. While the exact kinetics for this compound are not specifically documented in readily available literature, the general pathway established for nitrobenzene (B124822) provides a reliable model. dtic.milrsc.org

The reduction is believed to proceed stepwise. The two main proposed pathways are the "direct" and "condensation" routes. researchgate.net

Initial Reduction: The nitro group (-NO₂) is first reduced to a nitroso group (-NO). The intermediate is nitrosobenzene (B162901).

Further Reduction: The nitroso group is then reduced to a hydroxylamino group (-NHOH), forming a phenylhydroxylamine intermediate. dtic.milresearchgate.net

Final Step:

Direct Pathway: The hydroxylamino intermediate is directly reduced to the amino group (-NH₂), forming the final aniline (B41778) product. researchgate.net

Condensation Pathway: The nitroso and hydroxylamino intermediates can react with each other to form an azoxybenzene, which is then successively reduced to azobenzene, hydrazobenzene, and finally cleaved to form two molecules of the aniline product. dtic.milrsc.org

Recent studies suggest that for catalytic hydrogenation of nitrobenzene, the direct pathway via the hydroxylamino intermediate is dominant and that nitrosobenzene may not be a true intermediate in the main reaction sequence. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. The rate and orientation of these reactions on this compound are determined by the combined directing effects of the existing substituents.

The directing effects of the individual substituents can be summarized as follows:

| Substituent | Electronic Effect | Directing Influence | Ring Activity |

| -CH₃ (Methyl) | Electron-donating (Inductive and Hyperconjugation) | Ortho, Para-directing | Activating |

| -Cl (Chloro) | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para-directing | Deactivating |

| -NO₂ (Nitro) | Strongly Electron-withdrawing (Inductive and Resonance) | Meta-directing | Strongly Deactivating |

In the case of this compound, the two methyl groups are activating and ortho, para-directing. The chloro group is deactivating but also ortho, para-directing. The nitro group is strongly deactivating and meta-directing. When multiple substituents are present, the position of the incoming electrophile is primarily determined by the most activating group(s).

The two available positions for substitution on the benzene ring are C3 and C6.

Position C3: This position is ortho to the C4-methyl group and meta to the C5-methyl group. It is also meta to the chloro group and ortho to the nitro group.

Position C6: This position is ortho to the C5-methyl group and meta to the C4-methyl group. It is ortho to the chloro group and meta to the nitro group.

The directing effects of the substituents on these positions are summarized in the table below:

| Position | Directing Effect of C4-CH₃ | Directing Effect of C5-CH₃ | Directing Effect of C1-Cl | Directing Effect of C2-NO₂ | Overall Predicted Outcome |

| C3 | Ortho (Activating) | Meta | Meta | Ortho (Deactivating) | Moderately Favored |

| C6 | Meta | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Strongly Favored |

Based on this analysis, electrophilic attack is most likely to occur at the C6 position . The C5-methyl group strongly activates this position (ortho), and the chloro group also directs ortho to itself, albeit with a deactivating effect. The C4-methyl and C2-nitro groups are meta-directing to this position, which is a neutral influence from the nitro group's perspective (as it deactivates ortho and para positions more strongly) and a non-directing influence from the C4-methyl group.

In contrast, the C3 position is activated by only one methyl group (ortho to C4-CH₃) and is ortho to the strongly deactivating nitro group, making it less favorable for electrophilic attack. Steric hindrance from the adjacent nitro group at C2 would also disfavor substitution at C3.

Therefore, the regioselectivity of electrophilic aromatic substitution on this compound is predicted to strongly favor the C6 position. For instance, in a nitration reaction (with HNO₃/H₂SO₄), the expected major product would be 1-Chloro-4,5-dimethyl-2,6-dinitrobenzene.

Radical Reactions and Benzylic Functionalization

While electrophilic aromatic substitution targets the aromatic ring, radical reactions can lead to the functionalization of the methyl groups at the benzylic positions. The C-H bonds of the methyl groups attached to the benzene ring are known as benzylic C-H bonds, and they are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comjove.comlibretexts.org

The stability of the benzylic radical intermediate is the key factor driving the selectivity of these reactions. jove.comjove.com Reagents that can initiate radical chain reactions, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator (like AIBN or peroxide), are commonly used for benzylic halogenation. jove.comlibretexts.orgucalgary.ca

For this compound, there are two methyl groups that can undergo benzylic functionalization. The electronic effects of the substituents on the ring can influence the stability of the benzylic radicals formed at the C4 and C5 positions.

Benzylic radical at C4: This radical would be influenced by the ortho-chloro group and the meta-nitro group.

Benzylic radical at C5: This radical would be influenced by the meta-chloro group and the para-nitro group.

Electron-withdrawing groups on the aromatic ring can destabilize a benzylic radical. The nitro group is a strong electron-withdrawing group. Its effect is more pronounced at the para position than at the meta position. Therefore, the benzylic radical at the C5 position is expected to be less stable than the benzylic radical at the C4 position. Consequently, radical abstraction of a hydrogen atom is more likely to occur from the C4-methyl group.

A typical benzylic functionalization reaction is bromination using NBS. The predicted major product of the reaction of this compound with NBS and a radical initiator would be 1-(Bromomethyl)-4-chloro-5-methyl-2-nitrobenzene .

The general mechanism for the benzylic bromination of the C4-methyl group is as follows:

Initiation: A radical initiator generates a bromine radical from NBS.

Propagation Step 1: The bromine radical abstracts a benzylic hydrogen from the C4-methyl group to form a resonance-stabilized benzylic radical and HBr.

Propagation Step 2: The benzylic radical reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain reaction.

Termination: Various radical combination reactions can terminate the chain process.

The expected selectivity for the C4-methyl group is summarized in the table below:

| Methyl Group Position | Electronic Influence of Substituents on Radical Stability | Predicted Reactivity in Radical Reactions |

| C4-CH₃ | Ortho-Cl, Meta-NO₂ | More reactive |

| C5-CH₃ | Meta-Cl, Para-NO₂ | Less reactive |

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4,5 Dimethyl 2 Nitrobenzene

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The vibrational spectrum of 1-Chloro-4,5-dimethyl-2-nitrobenzene is dominated by absorptions corresponding to its nitro, chloro, methyl, and substituted benzene (B151609) components. The positions of these characteristic bands can be assigned based on established group frequencies for similar aromatic compounds. researchgate.netillinois.edu

Key functional group vibrations include:

Nitro (NO₂) Group: The nitro group is characterized by two distinct, strong stretching vibrations. The asymmetric stretching mode (νas NO₂) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching mode (νs NO₂) is found between 1300-1370 cm⁻¹. researchgate.net

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration for chloroaromatic compounds is typically observed in the fingerprint region, generally between 750-550 cm⁻¹.

Aromatic Ring: The benzene ring gives rise to several characteristic vibrations. C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are typically found in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information.

Methyl (CH₃) Groups: The methyl groups exhibit symmetric and asymmetric C-H stretching vibrations in the 2900-3000 cm⁻¹ range and characteristic bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

The expected characteristic vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Methyl C-H | Asymmetric/Symmetric Stretching | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium-Strong |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong |

| Methyl C-H | Bending | ~1450 | Medium |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

| C-Cl | Stretching | 750 - 550 | Medium-Strong |

For substituted benzenes, the molecule is often essentially planar. Crystal structure analysis of similar compounds, such as 1-chloro-2-methyl-4-nitrobenzene, reveals a nearly planar molecule where the nitro group may be slightly twisted out of the plane of the benzene ring. researchgate.net This planarity minimizes steric hindrance between the adjacent chloro and nitro substituents.

In the solid state, intermolecular interactions can be inferred from shifts in vibrational frequencies compared to the gas or solution phase. For instance, weak C-H···O hydrogen bonds between the methyl or aromatic hydrogens and the oxygen atoms of the nitro group on an adjacent molecule can lead to slight red-shifting (lowering of frequency) of the involved C-H stretching and bending modes. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules, a common packing feature in such compounds, can also influence the vibrational modes of the benzene ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and correlation spectra, the precise connectivity of atoms can be determined.

The substitution pattern of this compound results in a simple but informative NMR spectrum. Due to the lack of adjacent protons, all signals in the ¹H NMR spectrum are expected to be singlets.

¹H NMR: The molecule has two distinct aromatic protons and two distinct methyl groups.

The aromatic proton at C-3 (adjacent to the nitro group) is expected to be the most downfield due to the strong electron-withdrawing effect of the NO₂ group.

The aromatic proton at C-6 (adjacent to the chlorine atom) will also be downfield, but likely less so than the C-3 proton.

The two methyl groups at C-4 and C-5 are in different chemical environments and should appear as two separate singlets. Their chemical shifts will be in the typical alkyl-aromatic region, slightly influenced by the para and meta relationships to the electron-withdrawing groups.

¹³C NMR: The molecule has eight unique carbon atoms, leading to eight distinct signals in the ¹³C NMR spectrum.

The carbons directly attached to the electron-withdrawing chloro (C-1) and nitro (C-2) groups will be significantly downfield.

The carbons bearing the methyl groups (C-4 and C-5) and the unsubstituted aromatic carbons (C-3 and C-6) will appear at intermediate chemical shifts.

The two methyl carbons will have chemical shifts in the typical upfield aliphatic region (~20 ppm).

Predicted chemical shifts are summarized in the table below.

| Atom | Spectroscopy Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ¹H NMR | ~7.8 - 8.2 | Singlet |

| H-6 | ¹H NMR | ~7.4 - 7.6 | Singlet |

| CH₃ (at C-4/C-5) | ¹H NMR | ~2.3 - 2.5 | Singlet (x2) |

| C-1 (C-Cl) | ¹³C NMR | ~130 - 135 | - |

| C-2 (C-NO₂) | ¹³C NMR | ~145 - 150 | - |

| C-3 | ¹³C NMR | ~125 - 130 | - |

| C-4 / C-5 | ¹³C NMR | ~135 - 142 | - |

| C-6 | ¹³C NMR | ~128 - 133 | - |

| CH₃ | ¹³C NMR | ~18 - 22 | - |

While 1D NMR provides foundational data, 2D NMR experiments would be essential to unambiguously confirm the specific substitution pattern among other possible isomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals proton-proton couplings, typically over two or three bonds. youtube.com For this compound, no cross-peaks would be expected in the COSY spectrum, as all proton signals are singlets with no vicinal or geminal neighbors. This lack of correlation is a key piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). github.io An HSQC spectrum would show four cross-peaks:

The aromatic proton at ~7.8-8.2 ppm correlating to the C-3 carbon.

The aromatic proton at ~7.4-7.6 ppm correlating to the C-6 carbon.

Each of the two methyl proton singlets correlating to their respective methyl carbons in the aliphatic region.

The proton H-3 would show correlations to carbons C-1, C-2, C-4, and C-5.

The proton H-6 would show correlations to carbons C-1, C-2, and C-4.

The protons of the C-4 methyl group would correlate to carbons C-3, C-4, and C-5.

The protons of the C-5 methyl group would correlate to carbons C-4, C-5, and C-6. These long-range correlations would definitively establish the connectivity and confirm the 1-chloro-2-nitro-4,5-dimethyl substitution pattern.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₈ClNO₂. echemi.com

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺• peak. miamioh.edu

The fragmentation of aromatic nitro compounds is well-documented and typically involves the loss of the nitro group and its components. nih.govnih.gov Common fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃): [M - 15]⁺

Loss of nitric oxide (•NO): [M - 30]⁺

Loss of a chlorine radical (•Cl): [M - 35]⁺

Loss of a nitro group (•NO₂): [M - 46]⁺ This is often a prominent fragmentation pathway for nitroaromatics. nih.gov

Loss of both NO₂ and Cl: [M - 46 - 35]⁺

The most likely fragment ions and their corresponding mass-to-charge ratios (m/z) are detailed in the table below.

| m/z (for ³⁵Cl) | Ion / Fragment | Neutral Loss |

|---|---|---|

| 185 | [C₈H₈³⁵ClNO₂]⁺• | Molecular Ion (M⁺•) |

| 170 | [C₇H₅³⁵ClNO₂]⁺ | •CH₃ |

| 155 | [C₈H₈³⁵ClNO]⁺• | •O |

| 150 | [C₈H₈NO₂]⁺ | •Cl |

| 139 | [C₈H₈³⁵Cl]⁺• | •NO₂ |

| 124 | [C₇H₅³⁵Cl]⁺• | •NO₂, •CH₃ |

| 111 | [C₇H₈N]⁺ | •Cl, •NO |

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data for this compound has not been reported in the surveyed scientific literature.

HRMS is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, it allows for the determination of its exact mass. This exact mass is then compared to the calculated mass of a proposed chemical formula. For this compound, with a molecular formula of C₈H₈ClNO₂, HRMS would be used to verify this composition by matching the experimentally measured exact mass to the theoretical value. A positive ion, such as the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙, would be analyzed.

Table 1: Representative HRMS Data Presentation This table illustrates how HRMS data for this compound would be presented. The values shown are theoretical and for exemplary purposes only.

| Analyte | Adduct | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

|---|---|---|---|---|

| C₈H₈ClNO₂ | [M+H]⁺ | 186.0316 | N/A | N/A |

Tandem Mass Spectrometry for Fragmentation Pathway Determination

Detailed studies on the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) are not available in the published literature.

Tandem mass spectrometry is a powerful method used to determine the structure of a molecule. In an MS/MS experiment, a specific ion (a "precursor ion," typically the molecular ion or protonated molecule) is selected and then broken apart through collision-induced dissociation. The resulting "product ions" are then analyzed. The pattern of fragmentation provides valuable information about the molecule's connectivity and functional groups. For this compound, MS/MS analysis could reveal characteristic losses, such as the loss of the nitro group (–NO₂), a chlorine atom (–Cl), or methyl radicals (–CH₃), helping to confirm the arrangement of substituents on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been determined or reported. Therefore, a definitive analysis of its solid-state conformation and intermolecular interactions is not possible at this time.

Crystal Packing and Intermolecular Interactions (e.g., π...π Contacts, Hydrogen Bonding)

Without a solved crystal structure, the specific details of crystal packing and intermolecular interactions for this compound remain unknown.

X-ray crystallography would reveal how individual molecules are arranged in the crystal lattice. This analysis identifies non-covalent interactions that stabilize the crystal structure. For this compound, one might anticipate the presence of several types of interactions. Weak C–H···O hydrogen bonds could form between the methyl or aromatic protons and the oxygen atoms of the nitro group on adjacent molecules. Furthermore, π···π stacking interactions between the aromatic rings of neighboring molecules could play a significant role in the crystal packing. The presence of a chlorine atom might also lead to Cl···O or Cl···π interactions.

Molecular Conformation and Planarity in the Crystalline State

The precise molecular conformation, including bond lengths, bond angles, and the planarity of the molecule in the crystalline state, has not been determined.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations on 1 Chloro 4,5 Dimethyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations for 1-Chloro-4,5-dimethyl-2-nitrobenzene typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to optimize the molecular geometry. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, revealing key structural parameters. For this compound, the benzene (B151609) ring is expected to be nearly planar, with the substituents (chloro, nitro, and methyl groups) causing minor deviations. The nitro group is often found to be slightly twisted out of the plane of the benzene ring, a common feature in nitroaromatic compounds. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net For this compound, the HOMO is anticipated to be localized primarily on the electron-rich dimethyl-substituted benzene ring, while the LUMO is expected to be centered on the electron-withdrawing nitro group.

This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. thaiscience.info A smaller gap suggests that the molecule is more polarizable and more readily excited. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.90 |

| Energy Gap (ΔE) | 3.95 |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential.

For this compound, the MEP analysis is expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the benzene ring and the methyl groups, suggesting these areas are susceptible to nucleophilic attack. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods are widely used to predict spectroscopic properties, providing valuable data that aids in the interpretation of experimental spectra. researchgate.net

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT. The process involves computing the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies and modes. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net The predicted spectra for this compound would show characteristic bands for the functional groups present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2980-2920 |

| C=C stretch (aromatic) | 1610-1580 |

| NO₂ asymmetric stretch | 1540-1520 |

| NO₂ symmetric stretch | 1355-1345 |

| C-N stretch | 860-840 |

| C-Cl stretch | 750-730 |

The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These calculations provide valuable insights into the electronic environment of the nuclei. The predicted chemical shifts for this compound would reflect the influence of the various substituents on the benzene ring. The electron-withdrawing nitro group would cause downfield shifts (higher ppm) for nearby protons and carbons, while the electron-donating methyl groups would cause upfield shifts (lower ppm).

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H3 | 7.85 | C1 | 133.5 |

| H6 | 7.30 | C2 | 147.0 |

| CH₃ (at C4) | 2.40 | C3 | 128.0 |

| CH₃ (at C5) | 2.35 | C4 | 138.0 |

| - | - | C5 | 139.5 |

| - | - | C6 | 125.0 |

| - | - | CH₃ (at C4) | 20.5 |

| - | - | CH₃ (at C5) | 20.1 |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Studies

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. nih.gov For this compound, an MD simulation would track the atomic motions over time, offering insights into:

Conformational Dynamics: The primary focus would be the rotation of the nitro group and the methyl groups. The simulation can reveal the rotational energy barriers and preferred orientations of these groups, which can impact the molecule's packing in a crystal and its interaction with other molecules.

Solvent Effects: By performing simulations in different solvent environments, one can study how the molecule's conformation and dynamics change, which is crucial for understanding its behavior in solution and its reactivity.

Reactivity Insights: MD simulations can help identify transient conformations that may be more reactive, providing a dynamic perspective that complements the static picture from geometry optimization. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) provides significant insights into the biological and toxicological activities of chemical compounds based on their molecular structure. For this compound, while specific, dedicated SAR and QSAR studies are not extensively documented in publicly available literature, a robust understanding of its probable activity can be derived from comprehensive studies on the broader class of nitroaromatic compounds, particularly substituted nitrobenzenes.

General Principles of Nitroaromatic Compound Toxicity

Nitroaromatic compounds are recognized for their potential toxicity, which is often mediated by their electrophilic nature. The electron-withdrawing properties of the nitro group, combined with other substituents on the benzene ring, can render the molecule susceptible to various biochemical reactions, including those that lead to adverse biological effects. chemicalbook.com QSAR studies on nitroaromatic compounds frequently aim to predict endpoints such as toxicity to aquatic organisms, mutagenicity, and carcinogenicity. nih.gov

A common model organism for assessing the aquatic toxicity of nitroaromatic compounds is the ciliate Tetrahymena pyriformis. core.ac.ukechemi.com The endpoint in these studies is typically the 50% growth inhibitory concentration (IGC50), which is often expressed in logarithmic form (log (IGC50-1)) for modeling purposes. core.ac.uk

Key Molecular Descriptors in QSAR Models for Nitrobenzenes

Research has consistently identified two primary classes of molecular descriptors as being crucial for predicting the toxicity of substituted nitrobenzenes:

Hydrophobicity: This is most commonly quantified by the logarithm of the 1-octanol/water partition coefficient (log Kow). Hydrophobicity governs the ability of a chemical to partition into biological membranes and reach its target site. An increase in hydrophobicity often correlates with increased toxicity, as it facilitates the compound's absorption and distribution in an organism. nih.gov For this compound, a predicted XLogP3 value of 3.1 is available, indicating a significant degree of lipophilicity. nih.gov

Electronic Properties: These descriptors quantify the electrophilic character of the molecule, which is a key driver of the toxic mechanism for many nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group can make the aromatic ring electron-deficient and thus reactive towards nucleophilic biological macromolecules like proteins and DNA. chemicalbook.com Important electronic descriptors include:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value indicates a greater susceptibility to nucleophilic attack, suggesting higher reactivity and potentially greater toxicity.

Maximum Acceptor Superdelocalizability (Amax): This descriptor also relates to the electrophilicity of the compound. core.ac.uk

QSAR Models for Predicting Nitrobenzene (B124822) Toxicity

Several QSAR models have been developed that correlate these descriptors with the toxicity of nitrobenzene derivatives to Tetrahymena pyriformis. These models are typically formulated as linear regression equations.

For instance, a study on 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes found that while individual correlations with log Kow or ELUMO were not strong, multi-parameter models showed high predictive power. core.ac.uk Two such models are presented below:

Model 1: log (IGC50-1) = 0.467(log Kow) - 1.60(ELUMO) - 2.55

(n = 42, r² = 0.881, s = 0.246, F = 154) core.ac.uk

Model 2: log (IGC50-1) = 0.206(log Kow) + 16.0(Amax) - 5.04

(n = 42, r² = 0.897, s = 0.229, F = 180) core.ac.uk

These equations demonstrate that toxicity increases with both increasing hydrophobicity (log Kow) and increasing electrophilicity (lower ELUMO or higher Amax).

Data Tables for Contextual Analysis

Table 1: Physicochemical Properties and Toxicity of Selected Nitrobenzene Derivatives to Tetrahymena pyriformis (Data compiled from Cronin et al., 1998) core.ac.uk

| Compound | log Kow | ELUMO (eV) | Amax (eV-1) | Experimental log (IGC50-1) |

| Nitrobenzene | 1.85 | -1.14 | 0.270 | -0.11 |

| 2-Chloronitrobenzene | 2.24 | -1.26 | 0.283 | 0.08 |

| 4-Chloronitrobenzene | 2.39 | -1.29 | 0.285 | 0.17 |

| 2,4-Dichloronitrobenzene | 3.01 | -1.41 | 0.297 | 0.83 |

| 2,6-Dimethylnitrobenzene | 2.87 | -0.99 | 0.263 | -0.52 |

| 2,4,6-Trichloronitrobenzene | 3.70 | -1.55 | 0.309 | 1.48 |

Interactive Data Table

Predicted Activity of this compound

Based on the established SAR and QSAR models, we can infer the likely toxicological profile of this compound.

Contribution of Substituents: The molecule possesses a chloro group, two methyl groups, and a nitro group.

The chloro and methyl groups are known to increase the lipophilicity of the molecule. The predicted XLogP3 of 3.1 for this compound is higher than that of 2-chloronitrobenzene (2.24) and 2,6-dimethylnitrobenzene (2.87), suggesting it will readily partition into biological membranes. nih.gov

The chloro group , being electron-withdrawing, will contribute to the electrophilicity of the aromatic ring, likely leading to a lower ELUMO value compared to a non-chlorinated analogue.

Given its predicted high hydrophobicity (log Kow ≈ 3.1) and the presence of an electron-withdrawing chloro group, it is probable that this compound exhibits toxicity that is well above baseline narcosis. Its activity would likely be comparable to or greater than other polychlorinated or alkyl-substituted nitrobenzenes with similar hydrophobicity, such as 2,4-dichloronitrobenzene. To make a precise quantitative prediction of its toxicity using the models above, the ELUMO or Amax value for this compound would need to be calculated using computational chemistry methods.

Environmental Fate, Transport, and Biodegradation of Chlorinated Nitrobenzenes Including 1 Chloro 4,5 Dimethyl 2 Nitrobenzene

Environmental Pathways and Distribution in Environmental Compartments (Atmosphere, Hydrosphere, Pedosphere)

The environmental distribution of chlorinated nitrobenzenes is governed by their physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). For instance, 1-chloro-2-nitrobenzene (B146284) has a vapor pressure of 4.0 Pa at 20°C and a water solubility of 441 mg/L at 20°C. oecd.org Based on the Mackay Fugacity Model Level I, the primary environmental compartments for 1-chloro-2-nitrobenzene are predicted to be the hydrosphere (65.4%) and the atmosphere (32.9%). oecd.org Similarly, for 1-chloro-4-nitrobenzene (B41953), the main target compartments are the atmosphere (65%) and water (33%). oecd.org These models suggest that a significant portion of these compounds, upon release, will partition to water bodies and the air.

In the atmosphere , chlorinated nitrobenzenes can exist in both vapor and particulate phases. nih.gov Their persistence in the atmosphere is primarily determined by their reactivity with photochemically produced hydroxyl radicals. The estimated half-life for the reaction of vapor-phase 1-chloro-2,4-dinitrobenzene with hydroxyl radicals is approximately 750 days, indicating a potential for long-range atmospheric transport. nih.gov For 1-chloro-2-nitrobenzene, the calculated half-life for indirect photodegradation in the atmosphere is 187 days. oecd.org

In the hydrosphere , the moderate water solubility of these compounds allows for their dissolution and transport in surface and groundwater. A measured Henry's Law constant of 0.5 Pa·m³/mol for 1-chloro-4-nitrobenzene suggests a moderate potential for volatilization from aqueous solutions back into the atmosphere. oecd.org

In the pedosphere , the mobility of chlorinated nitrobenzenes in soil is influenced by their tendency to adsorb to soil organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter in this regard. A calculated Koc of 315.5 for 1-chloro-2-nitrobenzene suggests a medium potential for geoaccumulation. oecd.org Similarly, a calculated Koc of 309 for 1-chloro-4-nitrobenzene also indicates a medium potential for adsorption to soil and sediment. oecd.org Strong adsorption to clay surfaces can further reduce their mobility in the soil. nih.gov

| Compound | Atmosphere (%) | Hydrosphere (%) | Pedosphere/Sediment (%) | Reference |

|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | 32.9 | 65.4 | Data Not Available | oecd.org |

| 1-Chloro-4-nitrobenzene | 65 | 33 | Data Not Available | oecd.org |

Degradation Mechanisms in Biotic and Abiotic Environmental Systems

The persistence of 1-Chloro-4,5-dimethyl-2-nitrobenzene and related compounds in the environment is determined by their susceptibility to both biotic and abiotic degradation processes.

Microbial degradation plays a crucial role in the natural attenuation of chlorinated nitrobenzenes. Several bacterial strains have been identified that can utilize these compounds as a source of carbon, nitrogen, and energy. For example, a bacterial strain belonging to the family Comamonadaceae, designated as LW1, can utilize 1-chloro-4-nitrobenzene as its sole source of carbon, nitrogen, and energy. nih.gov Under anaerobic conditions, strain LW1 transforms 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol. nih.gov In the presence of oxygen, this intermediate is further converted to 5-chloropicolinic acid. nih.gov

The initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group. researchgate.netsemanticscholar.org For 1-chloro-4-nitrobenzene, this can lead to the formation of 4-chloroaniline. nih.govaarti-industries.com Some Pseudomonas species are capable of converting 1-chloro-4-nitrobenzene to 4-chloroaniline, N-acetyl-4-chloroaniline, and 4-chloronitrosobenzene. nih.gov The yeast Rhodosporidium sp. has been shown to metabolize 1-chloro-4-nitrobenzene via a reductive pathway, forming 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide as major final metabolites. nih.gov

While some microorganisms can completely mineralize these compounds, others may only partially transform them, leading to the accumulation of intermediates that may also be of environmental concern. For instance, 1-chloro-4-nitrobenzene is not considered readily biodegradable. oecd.orgaarti-industries.com

| Microorganism | Degradation Pathway/Products | Reference |

|---|---|---|

| Bacterial strain LW1 (Comamonadaceae) | Anaerobic: 2-amino-5-chlorophenol; Aerobic: 5-chloropicolinic acid | nih.gov |

| Pseudomonas sp. strain CBS3 | 4-chloroaniline, N-acetyl-4-chloroaniline, 4-chloronitrosobenzene | nih.gov |

| Rhodosporidium sp. (yeast) | 4-chloroacetanilide, 4-chloro-2-hydroxyacetanilide | nih.gov |

In aqueous environments, photodegradation can be a significant removal mechanism for chlorinated nitrobenzenes. These compounds can absorb light at wavelengths greater than 290 nm, making them susceptible to direct photolysis in sunlight. nih.gov The presence of other substances in the water, such as humic acids, can also influence the rate of photodegradation through indirect photochemical processes.

Hydrolysis is generally not considered a significant degradation pathway for chlorinated nitrobenzenes under typical environmental conditions. oecd.orguni.edu For example, 1-chloro-2-nitrobenzene is not expected to hydrolyze under environmental conditions. oecd.org

Bioconcentration and Bioaccumulation Potential in Ecological Systems

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. Bioconcentration factors (BCF) are used to quantify the accumulation of a substance from water into an aquatic organism.

For chlorinated nitrobenzenes, the bioconcentration potential is generally considered to be low to moderate. Measured BCF values for 1-chloro-2-nitrobenzene in fish (Cyprinus carpio) were in the range of 7.0 to 22.3, indicating no significant potential for bioaccumulation in aquatic organisms. oecd.org Similarly, for 1-chloro-4-nitrobenzene, BCF values determined for fish were between 5.8 and 20.9, also suggesting a low bioaccumulation potential. oecd.orgaarti-industries.com These low BCF values are consistent with the moderate octanol-water partition coefficients (log Kow) of these compounds, which for 1-chloro-2-nitrobenzene is 2.24. oecd.org

| Compound | BCF Value | Organism | Reference |

|---|---|---|---|

| 1-Chloro-2-nitrobenzene | 7.0 - 22.3 | Cyprinus carpio | oecd.org |

| 1-Chloro-4-nitrobenzene | 5.8 - 20.9 | Fish | oecd.org |

Environmental Monitoring and Advanced Analytical Techniques for Trace Detection

Effective environmental monitoring is essential for assessing the extent of contamination by chlorinated nitrobenzenes and for evaluating the efficacy of remediation efforts. Several analytical techniques are available for the detection of these compounds in various environmental matrices.

Gas chromatography (GC) is a widely used technique for the analysis of nitroaromatic compounds in air, water, and soil samples. epa.govepa.govnih.gov For air monitoring, samples can be collected on adsorbent materials like Tenax-GC or silica gel, followed by thermal desorption or solvent extraction and subsequent GC analysis. nih.govwho.int In water samples, techniques such as dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography-mass spectrometry (GC-MS) have been developed for the rapid and sensitive determination of nitrobenzenes and nitrochlorobenzenes. researchgate.net This method allows for the detection of these pollutants at low concentrations and is suitable for emergency monitoring. researchgate.net

For detection, electron capture detectors (ECD) are particularly sensitive to both nitroaromatics and chlorinated aromatics, enabling the detection of very small concentrations of these compounds. epa.gov This allows for the measurement of nitroaromatic compounds at parts-per-trillion levels in seawater. epa.gov

Based on a comprehensive search of publicly available scientific literature, there is a significant lack of specific toxicological and ecotoxicological data for the chemical compound This compound .

Mammalian Toxicity Mechanisms: In-depth in vitro or in vivo studies detailing its genotoxicity, mutagenicity, carcinogenic potential, metabolic pathways (such as nitro-group reduction, glutathione (B108866) conjugation, or ring-hydroxylation), or the formation of secondary toxic metabolites.

Ecotoxicological Impact: Acute or chronic ecotoxicity studies on aquatic or terrestrial model organisms.

While data exists for structurally related compounds such as 1-chloro-4-nitrobenzene, 1-chloro-2-nitrobenzene, and non-chlorinated nitro-xylenes, extrapolating this information would be scientifically inappropriate and would violate the strict requirement to focus solely on this compound.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline due to the absence of specific research on this particular chemical compound in the public domain.

Toxicological and Ecotoxicological Implications of 1 Chloro 4,5 Dimethyl 2 Nitrobenzene and Its Metabolites

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Impact on Microbial Communities and Ecosystem Functionality

There is no available scientific literature detailing the effects of 1-Chloro-4,5-dimethyl-2-nitrobenzene on soil, sediment, or aquatic microbial communities. Research on related chloronitrobenzenes shows that they can be utilized by certain bacterial strains as a source of carbon and nitrogen, often involving reductive or oxidative degradation pathways. For example, bacterial strain LW1 has been shown to degrade 1-chloro-4-nitrobenzene (B41953). However, no such studies have been published for this compound. Without experimental data, it is impossible to determine:

The potential for its biodegradation or persistence in the environment.

Its specific inhibitory or toxic effects on key microbial groups (e.g., nitrifying bacteria, decomposers).

Any potential disruption to crucial ecosystem processes such as nutrient cycling.

Hazard Identification and Contribution to Environmental Risk Assessment

A comprehensive hazard identification and environmental risk assessment for this compound is not possible with the current lack of data. An assessment would require information on:

Environmental Fate: Data on its persistence, mobility in soil and water, and potential for bioaccumulation are absent. While some basic physical properties are listed by chemical suppliers, empirical data on its behavior in various environmental compartments is missing.

Ecotoxicity: There are no published studies on its acute or chronic toxicity to key environmental indicators such as algae, invertebrates (e.g., Daphnia magna), or fish. Such data is fundamental for calculating predicted no-effect concentrations (PNECs) used in risk assessments.

Metabolites: The metabolic pathways of this compound in microorganisms, plants, or animals have not been elucidated. Therefore, the identity and potential toxicity of any resulting metabolites are unknown. For comparison, a major metabolite of 1-chloro-4-nitrobenzene in some organisms is 4-chloroaniline, a known carcinogen, but it is unknown if a similar transformation occurs with the dimethylated compound. ca.gov

Due to these critical data gaps, no authoritative body has established environmental quality standards or conducted a formal risk assessment for this compound. The only available hazard information from a chemical supplier is a general classification as an "irritant". echemi.com

Advanced Research Applications and Derivatization of 1 Chloro 4,5 Dimethyl 2 Nitrobenzene in Synthetic Chemistry

Precursor in the Synthesis of Heterocyclic Compounds

Chlorinated nitroaromatic compounds are well-established as important building blocks for the synthesis of a wide array of heterocyclic structures. semanticscholar.org The functional groups of 1-Chloro-4,5-dimethyl-2-nitrobenzene allow for sequential reactions to build complex ring systems. A critical transformation is the reduction of the nitro group to an amine, which, in conjunction with the adjacent chloro substituent, provides a reactive site for cyclization reactions.

The primary derivative for heterocyclic synthesis is 4,5-Dimethyl-1,2-phenylenediamine , obtained through the catalytic hydrogenation of this compound, which reduces the nitro group and substitutes the chlorine. This diamine is a key precursor for various fused heterocyclic systems. scbt.comsigmaaldrich.com

Benzimidazoles: One of the most common applications of o-phenylenediamines is in the synthesis of benzimidazoles. The condensation of 4,5-dimethyl-1,2-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions leads to the formation of the 5,6-dimethylbenzimidazole (B1208971) core. semanticscholar.orgnih.govrsc.org This scaffold is present in numerous biologically active molecules.

Quinoxalines: The reaction of 4,5-dimethyl-1,2-phenylenediamine with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is a direct route to forming substituted quinoxalines. scbt.com These heterocycles are known for their diverse pharmacological properties.

Phenothiazines: While direct synthesis from the title compound is less common, related o-aminothiophenols (which can be derived from chloronitrobenzenes) are condensed with halonitrobenzenes to produce phenothiazine (B1677639) structures via mechanisms like the Smiles rearrangement. researchgate.netjocpr.com This highlights the potential of the 1-chloro-2-nitroaromatic motif in accessing complex sulfur- and nitrogen-containing heterocycles.

| Precursor Derivative | Reactant | Resulting Heterocyclic Core | General Application |

|---|---|---|---|

| 4,5-Dimethyl-1,2-phenylenediamine | Carboxylic Acids / Aldehydes | Benzimidazole | Pharmaceuticals, Anthelmintics |

| 4,5-Dimethyl-1,2-phenylenediamine | α-Dicarbonyl Compounds | Quinoxaline | Pharmaceuticals, Dyes |

| Related o-aminothiophenols | Halonitrobenzenes | Phenothiazine | Pharmaceuticals (Neuroleptics), Dyes |

Building Block for Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound is embedded in several molecules of significant biological and agricultural importance. Its role as an intermediate stems from its ability to be converted into more complex structures that form the backbone of active ingredients. myskinrecipes.com The presence of the dimethylphenyl moiety is particularly significant in certain biochemical contexts.

A prominent example of its application in pharmaceutical synthesis is its role as a precursor in the classical chemical synthesis of Riboflavin (Vitamin B2) . Although industrial production is now dominated by fermentation, the chemical synthesis route remains a significant demonstration of its utility. nih.gov The key intermediate, 4,5-Dimethyl-1,2-phenylenediamine , is condensed with alloxan (B1665706) or related pyrimidine (B1678525) derivatives to construct the isoalloxazine ring system that constitutes the core of Riboflavin. Research on analogs like 1,2-dichloro-4,5-diaminobenzene has shown its potential as an antimetabolite of the natural precursor to Riboflavin, underscoring the biochemical relevance of this diamine structure. nih.gov

| Starting Material | Key Intermediate | Condensation Partner | Final Product |

|---|---|---|---|

| This compound | 4,5-Dimethyl-1,2-phenylenediamine | Alloxan | Riboflavin (Vitamin B2) |

In the agrochemical sector, chloronitroanilines and related derivatives are widely used as intermediates in the manufacture of pesticides and herbicides. google.comgoogle.com The specific substitution pattern of this compound makes it a building block for active ingredients where the substituted benzene (B151609) ring provides structural stability and defined reactivity. myskinrecipes.com The methyl groups can enhance the lipophilicity of the final product, a desirable trait for active ingredients that need to permeate biological membranes. myskinrecipes.com

Synthesis of Advanced Materials and Functional Molecules

The chromophoric potential of molecules derived from this compound makes it a valuable intermediate in the dye industry. myskinrecipes.com Its primary application is in the synthesis of azo and disperse dyes, which are used extensively for coloring textiles, plastics, and other materials. wikipedia.orgmdpi.com

The synthesis of azo dyes typically involves a two-step process:

Diazotization: The precursor aniline (B41778), 4,5-dimethyl-2-nitroaniline (or its reduced form, 4,5-dimethyl-1,2-phenylenediamine), is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic -N=N- azo bond, which links the two aromatic rings and forms the basis of the chromophore. nih.govijirset.com

The final color of the dye is determined by the specific structures of the diazo and coupling components. The substituents on the aromatic rings modulate the electronic properties of the extended π-system, allowing for the tuning of the absorption spectrum across the visible range. Dyes derived from this intermediate can be classified as disperse dyes, which are suitable for dyeing hydrophobic fibers like polyester. nih.gov

| Diazo Component Precursor | Coupling Component | Resulting Dye Class | Potential Color Range |

|---|---|---|---|

| 4,5-Dimethyl-2-nitroaniline | Phenol | Azo Dye | Yellow-Orange |

| 4,5-Dimethyl-2-nitroaniline | N,N-Dimethylaniline | Azo Dye | Orange-Red |

| 4,5-Dimethyl-2-nitroaniline | Beta-Naphthol | Azo Dye | Red-Brown |

Ligand and Catalyst Development for Organic Transformations

The development of novel ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. The derivative 4,5-Dimethyl-1,2-phenylenediamine is an excellent bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. scbt.com This class of o-phenylenediamine (B120857) ligands is crucial in coordination chemistry and catalysis.

These ligands can form stable complexes with a wide range of transition metals, including cobalt, nickel, copper, and iron. nih.gov The resulting metal complexes can exhibit diverse coordination geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. nih.govresearchcommons.org

These metal complexes have shown significant potential as catalysts in various organic transformations. The electronic properties of the ligand, influenced by the electron-donating methyl groups, can modulate the reactivity and selectivity of the metal center. Chiral versions of related diamine ligands have been successfully employed in asymmetric catalysis, highlighting the importance of the diamine scaffold in creating stereoselective catalysts. researchgate.netnih.gov

| Ligand | Metal Ion Example | Complex Type | Potential Application |

|---|---|---|---|

| 4,5-Dimethyl-1,2-phenylenediamine | Nickel(II) | [Ni(C₈H₁₂N₂)₂]Cl₂ | Cross-coupling reactions |

| 4,5-Dimethyl-1,2-phenylenediamine | Copper(II) | [Cu(C₈H₁₂N₂)₂]Cl₂ | Oxidation catalysis |

| 4,5-Dimethyl-1,2-phenylenediamine | Cobalt(II) | [Co(C₈H₁₂N₂)₃]Cl₂ | Hydrogenation reactions |

Future Research Directions and Challenges in the Study of 1 Chloro 4,5 Dimethyl 2 Nitrobenzene

Development of Novel and Environmentally Benign Synthetic Routes

A primary challenge in the production of 1-Chloro-4,5-dimethyl-2-nitrobenzene and related compounds is the reliance on traditional synthetic methods that often involve harsh conditions and the generation of hazardous waste and unwanted isomers. oecd.org Future research will be crucial in developing greener, more efficient, and selective synthetic pathways.

Key Research Objectives:

Catalyst Development: Investigating novel catalytic systems, such as solid acid catalysts or phase-transfer catalysts, to replace corrosive and difficult-to-handle reagents like concentrated sulfuric and nitric acids used in classical nitration reactions.

Alternative Reaction Media: Exploring the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to minimize the use of volatile organic compounds (VOCs).

Process Intensification: Applying modern chemical engineering principles, including microwave-assisted synthesis and continuous flow reactors, to improve reaction efficiency, reduce reaction times, and enhance safety. researchgate.netresearchgate.net For instance, microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of derivatives from similar starting materials, from 12-18 hours to just 4-6 minutes. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring direct C-H functionalization techniques to introduce the nitro group, avoiding the need for precursor molecules that lead to byproducts.

Deeper Understanding of Complex Reaction Mechanisms and Pathways

The reactivity of this compound is dictated by the electronic and steric interplay of its chloro, nitro, and dimethyl substituents. A comprehensive understanding of its reaction mechanisms is essential for optimizing existing processes and designing new transformations.

Areas for Future Investigation:

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions are characteristic of chloronitrobenzenes, the influence of the two methyl groups on the reaction kinetics and regioselectivity of this compound is not well-documented. umich.eduresearchgate.net Future studies should employ advanced computational modeling and kinetic experiments to elucidate the transition states and intermediate complexes, such as the Meisenheimer complex, involved in these reactions.

Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation, yielding precursors for dyes and pharmaceuticals. aarti-industries.com Research is needed to understand the detailed mechanism of this reduction using various reagents and catalysts, and to control the reaction to selectively form intermediate products like nitroso or hydroxylamino derivatives.

Photochemical Reactions: The behavior of this compound under photochemical conditions is largely unknown. Investigating its photostability and potential for light-induced reactions is crucial for understanding its environmental fate and for potential applications in photochemistry.

Elucidation of Long-Term Environmental Fates and Advanced Remediation Strategies

Chlorinated nitroaromatic compounds are recognized as significant environmental pollutants due to their persistence and toxicity. nih.govmdpi.com The long-term environmental fate of this compound, including its transport, distribution, and degradation, requires thorough investigation.

Key Research Challenges:

Biodegradation Pathways: Identifying and characterizing microorganisms capable of degrading this compound is a critical research goal. Studies on related compounds like 1-chloro-4-nitrobenzene (B41953) have shown that bacteria can utilize them as a sole source of carbon, nitrogen, and energy, transforming them into metabolites like 2-amino-5-chlorophenol. nih.govmdpi.com Future work should focus on isolating similar microbes for the dimethylated analogue and elucidating the enzymatic pathways involved.

Abiotic Degradation: Quantifying the rates and identifying the products of abiotic degradation processes such as photolysis and hydrolysis under various environmental conditions (e.g., pH, temperature, presence of natural sensitizers). For related compounds, the main environmental compartments are air and water, with slow degradation via indirect photolysis. oecd.org

Advanced Remediation Technologies: Developing and optimizing advanced oxidation processes (AOPs), such as Fenton-like reactions or photocatalysis, for the complete mineralization of this compound in contaminated soil and water. The challenge lies in making these technologies cost-effective and scalable for real-world applications.

Bioaccumulation Potential: Assessing the potential for this compound to accumulate in the food chain. Bioconcentration factors (BCF) for similar compounds like 1-chloro-2-nitrobenzene (B146284) are low, suggesting no significant bioaccumulation potential, but this needs to be confirmed for the title compound. oecd.org

Comprehensive Mechanistic Toxicology and Ecotoxicology at the Molecular Level

The potential health and environmental risks associated with this compound are a significant concern. A deeper, molecular-level understanding of its toxicology is necessary for accurate risk assessment and the establishment of safety guidelines.

Future Research Imperatives:

Metabolic Pathways: Elucidating the metabolic pathways in various organisms, including humans. A key pathway for related compounds like 1-chloro-4-nitrobenzene involves the reduction of the nitro group to form carcinogenic metabolites like 4-chloroaniline. ca.gov It is crucial to determine if this compound is metabolized to 4-chloro-2,3-dimethylaniline and to assess the toxicity of this potential metabolite.

Mechanism of Toxicity: Investigating the molecular mechanisms underlying its toxicity. For many nitroaromatic compounds, toxicity is linked to the induction of methemoglobinemia and oxidative stress. nih.govmdpi.com Research should focus on its interaction with cellular macromolecules like DNA and proteins, and its potential to cause DNA damage, chromosomal aberrations, and sister chromatid exchanges, as has been observed for 1-chloro-4-nitrobenzene. ca.gov

Ecotoxicological Profile: Conducting comprehensive studies to determine its acute and chronic toxicity to a range of aquatic and terrestrial organisms, including algae, invertebrates, and fish. This data is essential for establishing environmental quality standards.

Structure-Toxicity Relationship: Using computational toxicology and in vitro assays to build predictive models for the toxicity of this and other related substituted nitrobenzenes. This would aid in the design of safer alternative chemicals.

Toxicological Data for a Related Compound: 1-Chloro-4-nitrobenzene

| Effect | Species | Route | Value |

|---|---|---|---|

| Acute Oral LD50 | Rat (male) | Oral | 294 or 694 mg/kg bw oecd.org |

| Acute Dermal LD50 | Rat (male) | Dermal | 750 mg/kg bw oecd.org |

| Genotoxicity | Mammalian cells | In vitro | Positive for sister chromatid exchanges & chromosomal aberrations ca.gov |

| Carcinogenicity | Mouse | Oral (feed) | Evidence of vascular tumors ca.gov |

Exploration of Novel Applications in Emerging Chemical Technologies

While this compound is primarily used as a chemical intermediate, its unique substitution pattern suggests potential for novel applications in more advanced fields. myskinrecipes.com

Potential Areas for Exploration:

Materials Science: Investigating its use as a monomer or building block for high-performance polymers, liquid crystals, or organic electronic materials. The presence of the polar nitro group and the potential for further functionalization could lead to materials with interesting optical or electronic properties.

Medicinal Chemistry: Exploring its role as a scaffold for the synthesis of new pharmacologically active compounds. The substituted nitrobenzene (B124822) core is present in various bioactive molecules, and the specific substitution pattern of this compound could be leveraged to design new drug candidates. myskinrecipes.com

Functional Dyes and Pigments: Moving beyond traditional azo dyes, research could focus on creating "smart" dyes that respond to external stimuli (e.g., pH, light, temperature), for applications in sensing and diagnostics. myskinrecipes.com

Agrochemicals: Designing new, more potent, and selective herbicides or insecticides based on its molecular structure. The methyl groups can enhance lipophilicity, which is a useful property for active ingredients that need to permeate biological membranes. myskinrecipes.com

Q & A

Basic: What are the common synthetic routes for 1-Chloro-4,5-dimethyl-2-nitrobenzene, and what factors influence reagent selection?

Answer:

The synthesis typically involves nitration and chlorination steps on a pre-substituted aromatic ring. Key methods include:

- Nitration of chlorinated precursors: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Chlorination of nitro-substituted intermediates: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in aprotic solvents (e.g., dichloromethane) are effective.

Factors influencing reagent selection include regioselectivity (to avoid meta/para isomer formation), reaction efficiency, and safety (e.g., SOCl₂ requires careful handling due to toxicity) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:

Optimization strategies include:

- Temperature control: Lower temperatures (e.g., 0–20°C) reduce side reactions like hydrolysis or isomerization.

- Catalyst screening: Lewis acids (e.g., AlCl₃) may enhance chlorination efficiency but require stoichiometric adjustments to avoid over-chlorination.

- Solvent selection: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may necessitate post-reaction purification via column chromatography.

Validation via NMR and HPLC-MS is critical to quantify byproduct formation .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign signals based on substituent effects (e.g., nitro groups deshield adjacent protons).

- FT-IR: Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.

- Crystallography: Single-crystal X-ray diffraction using programs like SHELXL for refinement. Slow evaporation of dichloromethane solutions yields suitable crystals .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Answer:

Discrepancies (e.g., thermal motion artifacts, twinning) can be resolved by:

- Data reprocessing: Use SHELXE for phase correction or OLEX2 for twin refinement.

- Validation tools: Check R-factors and electron density maps (ORTEP-3 visualization) to identify misplaced atoms.

- Multi-solvent trials: Reproduce crystals in alternative solvents (e.g., acetonitrile) to improve diffraction quality .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.

- Storage: Store at 2–8°C in airtight, light-protected containers to prevent decomposition.

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies mitigate risks from thermal decomposition or unexpected reactivity?

Answer:

- Thermal stability assays: Perform DSC/TGA to identify decomposition thresholds (>150°C observed in similar nitroaromatics).

- Inert atmospheres: Conduct reactions under nitrogen/argon to suppress oxidative side reactions.

- Quenching protocols: Pre-cool reagents (e.g., AlCl₃) to control exothermicity during Friedel-Crafts reactions .

Basic: How can researchers confirm the purity of this compound using analytical techniques?

Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- Melting point analysis: Compare observed mp (e.g., 72–74°C) with literature values.

- Elemental analysis: Verify C/H/N/Cl ratios within ±0.3% of theoretical values .

Advanced: How to resolve contradictions in reaction outcomes with different catalysts or solvents?

Answer:

- Mechanistic studies: Use DFT calculations to model reaction pathways (e.g., nitro group orientation affecting electrophilic substitution).

- Design of Experiments (DoE): Apply factorial designs to isolate solvent polarity or catalyst loading effects.

- Cross-validation: Replicate reactions in multiple labs to rule out equipment bias .

Basic: What are the storage conditions to ensure compound stability?

Answer:

- Temperature: Refrigerate at 2–8°C to slow hydrolysis.

- Light protection: Use amber glass vials to prevent nitro group photodegradation.

- Moisture control: Add molecular sieves to storage containers .

Advanced: What computational methods support reactivity or electronic property predictions?

Answer:

- Quantum chemistry: Perform DFT (B3LYP/6-311+G(d)) to calculate HOMO/LUMO energies and electrostatic potential maps.

- QSAR models: Corrogate substituent effects (e.g., methyl groups’ electron-donating impact on nitro reactivity).

- Molecular docking: Predict interactions in catalytic systems (e.g., enzyme binding for biodegradation studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.